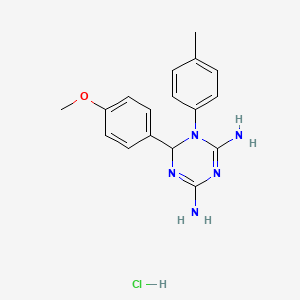

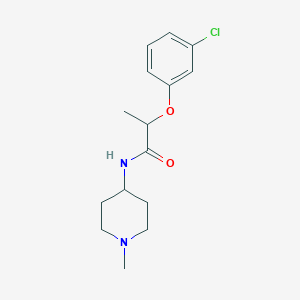

![molecular formula C18H24N2O3 B5035511 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on compounds similar to "N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide" often focuses on their synthesis, crystal structure, and potential applications due to their unique chemical structures and properties. These studies contribute to our understanding of cyclohexene derivatives and their interactions, providing insights into their potential uses in various fields.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including Michael-Aldol condensation, Cope rearrangement, and Claisen-type rearrangement reactions. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a similar compound, is achieved through a Cope rearrangement of divinyl-cyclopropane, followed by dichlorodicyanobenzoquinone usage and O-methylation of the resulting enolate anion (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals various conformations, such as chair conformation for the cyclohexene ring and envelope conformations for other cyclic components. Intramolecular hydrogen bonds and C-H⋯O interactions influence the molecular stability and conformation (Hernández-Ortega et al., 2001).

Chemical Reactions and Properties

Compounds within this chemical family undergo various reactions, including skeletal rearrangement at elevated temperatures, cycloaddition reactions, and acid-catalyzed methyl group migration. These reactions demonstrate the reactivity and potential for transformation of these compounds, enabling the synthesis of diverse derivatives (Bradbury, Gilchrist, & Rees, 1982).

Physical Properties Analysis

Physical properties, such as crystal system, cell parameters, and transparency in the visible region, are characterized using techniques like X-ray diffraction, UV-visible, and thermal analysis. These studies provide valuable information on the stability, solubility, and suitability of these compounds for various applications (Shruthi et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions and interaction with other molecules, are crucial for understanding the behavior of these compounds. For instance, the use of 2-(methoxycarbonyl)ethyl as a removable N-protecting group in syntheses highlights the versatility and functionalizability of these molecules (Ha et al., 2015).

作用機序

Target of Action

The compound, also known as “Cambridge id 6852546” or “AB00121315-01”, primarily targets the vesicular monoamine transporter type 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .

Mode of Action

The compound acts as an inhibitor of VMAT2, reducing dopamine storage and release . By inhibiting VMAT2, the compound diminishes dopamine release, which in turn curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum .

Biochemical Pathways

The inhibition of VMAT2 affects the dopamine neurotransmission pathway. By reducing the storage and release of dopamine, the compound trims dopamine release in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of conditions like tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics is the study of how the body handles administered drugs . It involves understanding how the plasma concentration of a drug changes with time when the dose and interval between doses are changed, or when infusions of a drug are used

Result of Action

The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements, such as those seen in tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound helps to balance the “stop” and “go” signals in the motor striatum, leading to a decrease in these involuntary movements .

特性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-13-8-9-16(23-2)15(12-13)20-18(22)17(21)19-11-10-14-6-4-3-5-7-14/h6,8-9,12H,3-5,7,10-11H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQOZMGHAJPRGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

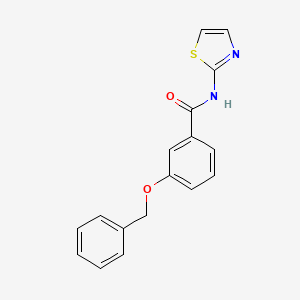

![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)

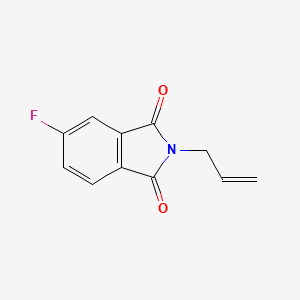

![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)

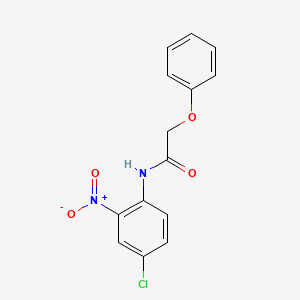

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)

![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)

![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)

![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)